Tris(1H,1H,7H-perfluoroheptyl)borate
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Overview
Description
Tris(1H,1H,7H-perfluoroheptyl)borate is a chemical compound with the molecular formula C21H9BF36O3 and a molecular weight of 1004.05 g/mol . This compound is known for its unique properties, which make it valuable in various scientific research applications, particularly in the fields of catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1H,1H,7H-perfluoroheptyl)borate typically involves the reaction of boron compounds with perfluoroalkyl groups. One common method is the reaction of boron trihalides with perfluoroheptyl alcohols under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The production is carried out under strict safety protocols to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(1H,1H,7H-perfluoroheptyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters.
Reduction: It can be reduced to form boron hydrides.
Substitution: The perfluoroalkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include borate esters, boron hydrides, and substituted borates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(1H,1H,7H-perfluoroheptyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Tris(1H,1H,7H-perfluoroheptyl)borate involves its interaction with specific molecular targets and pathways. The perfluoroalkyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical processes. The borate moiety plays a crucial role in catalysis and coordination chemistry, facilitating the formation of complex structures and reactions .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)borate
- Tris(1H,1H,5H-octafluoropentyl)borate
- Tris(1H,1H,9H-perfluorononyl)borate
Uniqueness
Tris(1H,1H,7H-perfluoroheptyl)borate stands out due to its unique combination of perfluoroalkyl groups and borate moiety. This combination imparts exceptional stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) borate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9BF36O3/c23-4(24)10(35,36)16(47,48)19(53,54)13(41,42)7(29,30)1-59-22(60-2-8(31,32)14(43,44)20(55,56)17(49,50)11(37,38)5(25)26)61-3-9(33,34)15(45,46)21(57,58)18(51,52)12(39,40)6(27)28/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJGQRGFSVLKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9BF36O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1995-96-6 |
Source
|
Record name | Tris(1H,1H,7H-perfluoroheptyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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